4,5-Dimethylphenanthrene; 2,4,6-trinitrophenol
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Overview
Description
4,5-Dimethylphenanthrene: and 2,4,6-trinitrophenol are two distinct organic compounds with unique properties and applications. 4,5-Dimethylphenanthrene is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 4 and 5 positions of the phenanthrene ring .
Preparation Methods
4,5-Dimethylphenanthrene
Synthetic Routes: The synthesis of 4,5-dimethylphenanthrene typically involves the alkylation of phenanthrene with methylating agents under controlled conditions.
Industrial Production: Industrial production methods may involve catalytic processes to ensure high yield and purity.
2,4,6-Trinitrophenol
Synthetic Routes: The synthesis of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring.
Industrial Production: Industrial production methods are similar but scaled up, with careful control of reaction conditions to ensure safety and efficiency.
Chemical Reactions Analysis
4,5-Dimethylphenanthrene
Types of Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate can be used for oxidation reactions, while reducing agents like lithium aluminum hydride can be used for reduction.
Major Products: The major products depend on the type of reaction.
2,4,6-Trinitrophenol
Types of Reactions: This compound is known for its explosive properties and can undergo decomposition reactions.
Common Reagents and Conditions: It reacts with bases to form salts like ammonium picrate, which are also explosive.
Major Products: The decomposition of 2,4,6-trinitrophenol produces gases like nitrogen and carbon dioxide.
Scientific Research Applications
4,5-Dimethylphenanthrene
Chemistry: Used in studies of aromatic hydrocarbons and their properties.
Biology: Investigated for its potential biological activities.
Industry: Used in the production of dyes and other chemicals.
2,4,6-Trinitrophenol
Chemistry: Used as a reagent in various chemical reactions.
Biology: Studied for its toxicological effects.
Medicine: Historically used as an antiseptic.
Industry: Widely used in the production of explosives and dyes.
Mechanism of Action
4,5-Dimethylphenanthrene
Molecular Targets: Specific molecular targets are not well-defined but may include enzymes and receptors.
2,4,6-Trinitrophenol
Comparison with Similar Compounds
4,5-Dimethylphenanthrene
Similar Compounds: Other methylated phenanthrenes like 2,7-dimethylphenanthrene.
2,4,6-Trinitrophenol
Properties
CAS No. |
6671-11-0 |
---|---|
Molecular Formula |
C22H17N3O7 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
4,5-dimethylphenanthrene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H14.C6H3N3O7/c1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-10H,1-2H3;1-2,10H |
InChI Key |
DVHVQAGAFDVYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=CC=CC(=C32)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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